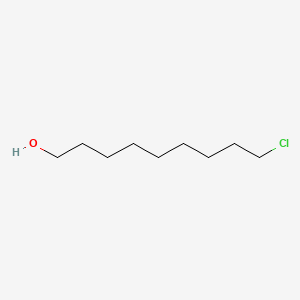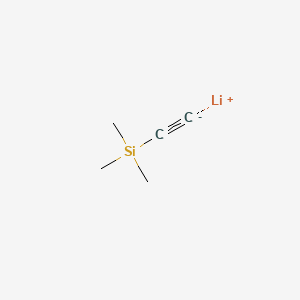
Chlorotriisopropoxytitanium(IV)
Vue d'ensemble
Description
Chlorotriisopropoxytitanium(IV), also known as titanium(IV) chloride is an inorganic compound with the formula TiCl3(OPr)3. It is a white solid that is soluble in common organic solvents and is used as a catalyst in organic synthesis. Titanium(IV) chloride is a versatile reagent for the synthesis of organic compounds, and is used in a wide variety of synthetic organic reactions, including the Wittig reaction, the Mukaiyama aldol reaction, and the formation of Grignard reagents. It is also used in the preparation of titanium(IV) oxides, which are used as catalysts in a variety of industrial processes.
Applications De Recherche Scientifique
1. Reductive Amination Applications
Chlorotriisopropoxytitanium(IV) has been used in one-pot reductive amination reactions. For instance, it was employed in the reductive amination of 1,1'-Diacetylferrocene with aryl amines, using sodium triacetoxyborohydride (Lee, Kim, & Kim, 2011).
2. Organometallic Compound Synthesis
It has been involved in reactions producing organotitanium compounds. Specifically, the reaction between chlorotriisopropoxytitanium and methyllithium or pentafluorophenyllithium resulted in σ-methyltriisopropoxytitanium and σ-pentafluorophenyltriisopropoxytitanium (Rausch, 1974).
3. Synthesis of Aryl Aminocholestanes
This compound has facilitated the synthesis of aryl aminocholestanes through a reductive amination process involving 5α-cholestane-3,7-dione, yielding 3,7-diarylaminocholestane derivatives (Ahmad & Kim, 2014).
4. Applications in Chemical Vapor Deposition
Chlorotriisopropoxytitanium(IV) was used in aerosol-assisted chemical vapor deposition for the fabrication of p–n-type tin(II) oxide–titanium(IV) oxide nanocomposite thin film electrodes, showing enhanced photocatalytic activity (Naeem et al., 2018).
5. Synthesis of Chiral Imine-Alkoxytitanium Complexes
Chiral imine-alkoxytitanium(IV) complexes were synthesized using chlorotriisopropoxytitanium(IV), which resulted in mono-chelated and bis-chelated complexes. These complexes found applications in organic synthesis due to their stability and reactivity (Fleischer, Wunderlich, & Braun, 1998).
Propriétés
IUPAC Name |
propan-2-olate;titanium(4+);chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.ClH.Ti/c3*1-3(2)4;;/h3*3H,1-2H3;1H;/q3*-1;;+4/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMWVBVPVXRZHE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Cl-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942927 | |
| Record name | Titanium(4+) chloride propan-2-olate (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium, chlorotris(2-propanolato)-, (T-4)- | |
CAS RN |
20717-86-6 | |
| Record name | Chlorotriisopropoxytitanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20717-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotitanium triisopropoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020717866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium, chlorotris(2-propanolato)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium(4+) chloride propan-2-olate (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROTITANIUM TRIISOPROPOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1IT56N129 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Chlorotriisopropoxytitanium(IV) in the synthesis of 1,1'-Disubstituted-ferrocenes?
A1: The research paper highlights the use of Chlorotriisopropoxytitanium(IV), often abbreviated as TiCl(OiPr)3, as a key component in the one-pot reductive amination of 1,1'-Diacetylferrocene with aryl amines []. While the paper doesn't delve into the detailed mechanism, it suggests that TiCl(OiPr)3 likely acts as a Lewis acid catalyst in the reaction. This means it facilitates the formation of an imine intermediate from the reaction between 1,1'-Diacetylferrocene and the aryl amine. Further research would be needed to confirm the exact mechanistic role of TiCl(OiPr)3 and explore its potential in similar organic reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















